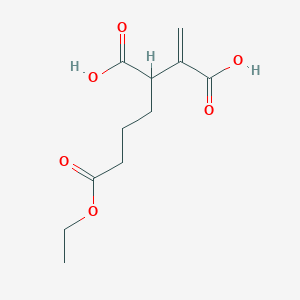
Tensyuic acid F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tensyuic acid F is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 3-(ethoxycarbonyl)propyl group. The (-)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, an ethyl ester and a dicarboxylic acid.
Scientific Research Applications
Bioactive Properties and Antimicrobial Activity
Tensyuic acid F, along with other tensyuic acids (A to F), are alkylitaconic acid derivatives isolated from the culture broth of Aspergillus niger. While tensyuic acid C specifically exhibited moderate antimicrobial activity against Bacillus subtilis, the other tensyuic acids, including tensyuic acid F, are recognized for their unique structural properties, derived from a natural source (Hasegawa et al., 2007).
Synthetic and Biological Analysis
The first total synthesis of tensyuic acids, including tensyuic acid F, was achieved, highlighting their potential bioactive properties. Some synthesized tensyuic acids and their intermediate compounds exhibited potent activity against Trypanosoma brucei brucei strain GUTat 3.1, indicating their therapeutic potential against specific parasites (Matsumaru et al., 2008).
Derivative Compounds and Bioactivity
Hexylitaconic acid derivatives, structurally related to tensyuic acids, were isolated from a marine sponge-derived fungus. These compounds were evaluated for their bioactivity, including cytotoxicity against human tumor cell lines and anti-inflammatory activity. Specifically, compounds structurally similar to tensyuic acid F showed weak inhibition of interleukin-1β production, suggesting potential anti-inflammatory effects (Li et al., 2011).
properties
Product Name |
Tensyuic acid F |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(4-ethoxy-4-oxobutyl)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C11H16O6/c1-3-17-9(12)6-4-5-8(11(15)16)7(2)10(13)14/h8H,2-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
DFYGVGBRRIMUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C(=C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



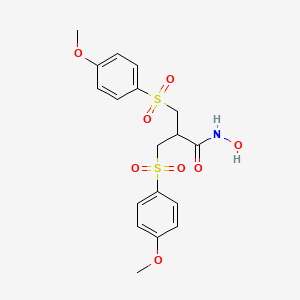

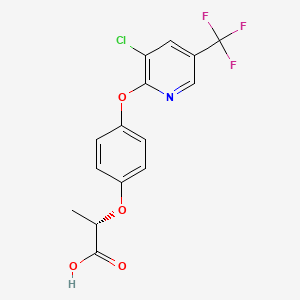

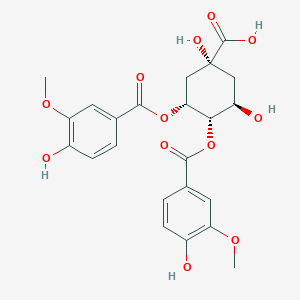
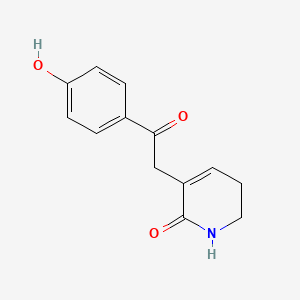

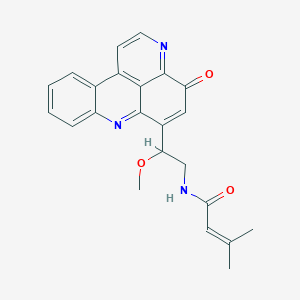
![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)
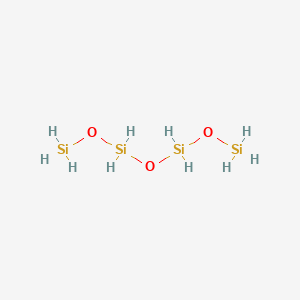
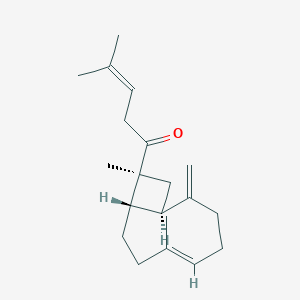
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)